Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
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Overview
Description
Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a palladium-catalyzed Larock indole synthesis can be utilized to form the indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has similar structural features and is studied for its antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their inhibitory activity against fibroblast growth factor receptors.
Uniqueness
Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Its ability to serve as a versatile building block in synthetic chemistry further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)8-4-7-6(5-11-8)2-3-10-7/h4-5,10H,2-3H2,1H3 |
InChI Key |
UOJYHEMJJFHHKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2CCNC2=C1 |
Origin of Product |
United States |
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